molecular formula C18H20ClNO3 B5708583 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5708583
M. Wt: 333.8 g/mol
InChI Key: LYXJTAJFYBDPCA-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes a chlorinated phenoxy group and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroacetamide in the presence of a base to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and methoxy groups may facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetamide
  • 4-chloro-3,5-dimethylphenol
  • 2-methoxyphenyl isocyanate

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of its phenoxy and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-12-8-16(9-13(2)18(12)19)23-11-17(21)20-10-14-4-6-15(22-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXJTAJFYBDPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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